5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Advanced Organic Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. ijraset.com Its aromatic nature and the presence of multiple reaction sites make it a versatile scaffold for the synthesis of a wide array of functionalized molecules. researchgate.net The amphoteric character of the pyrazole core allows for the strategic introduction of various substituents, leading to compounds with tailored electronic and steric properties. researchgate.net
The significance of the pyrazole core is underscored by its presence in numerous commercially important compounds, ranging from pharmaceuticals to agrochemicals. nih.gov In medicinal chemistry, the pyrazole motif is found in drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. nih.govnih.gov This widespread utility has cemented the pyrazole structure as a "privileged scaffold" in drug discovery.
Academic Context of Substituted Pyrazoles
The academic interest in substituted pyrazoles is driven by their rich and varied chemistry. The synthesis of the pyrazole ring is a well-established area of research, with several named reactions dedicated to its construction. The most common methods include the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines, a reaction first described by Knorr. nih.govwikipedia.orgmdpi.com Other significant synthetic routes include 1,3-dipolar cycloaddition reactions. nih.gov
The reactivity of the pyrazole ring has also been extensively studied. The nitrogen atoms influence the electron density of the carbon atoms in the ring, making the C4 position particularly susceptible to electrophilic substitution. pharmaguideline.com Conversely, the presence of a strong base can lead to deprotonation at the C3 or C5 positions, enabling further functionalization. ijraset.compharmaguideline.com The N-H group of unsubstituted pyrazoles can be readily alkylated or acylated, providing another avenue for structural diversification. pharmaguideline.com
The following table provides a summary of common synthetic methods for substituted pyrazoles:
| Synthetic Method | Reactants | Description |
| Knorr Pyrazole Synthesis | 1,3-Diketones and Hydrazines | A classical and widely used method involving the condensation of a β-diketone with a hydrazine (B178648) derivative. wikipedia.orgmdpi.com |
| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones and Hydrazines | Cyclocondensation reaction that forms the pyrazole ring from unsaturated carbonyl compounds. nih.govpharmaguideline.com |
| 1,3-Dipolar Cycloaddition | Diazo compounds and Alkynes | A cycloaddition reaction where a 1,3-dipole (like a diazo compound) reacts with a dipolarophile (like an alkyne) to form the pyrazole ring. nih.gov |
Research Landscape of Brominated Cyclopropyl (B3062369) Pyrazole Derivatives
The introduction of both a bromine atom and a cyclopropyl group onto the pyrazole scaffold, as seen in 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, imparts specific properties and opens up unique avenues for chemical exploration. Brominated pyrazoles are valuable synthetic intermediates. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position.
The cyclopropyl group is a fascinating substituent in its own right. Its strained, three-membered ring structure imparts unique electronic properties, often described as having partial double-bond character. This can influence the reactivity and biological activity of the parent molecule. In the context of medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other functional groups and can improve metabolic stability and binding affinity.
While specific research on this compound is not extensively documented in publicly available literature, the broader class of brominated and cyclopropyl-substituted pyrazoles is of significant interest. For instance, related compounds are explored for their potential applications in various fields. The synthesis of such molecules would likely involve the construction of the substituted pyrazole ring followed by a regioselective bromination step, or the use of a pre-functionalized building block.
The following table outlines the key structural features of the target compound and their general significance:
| Structural Feature | Significance |
| Pyrazole Core | Aromatic, five-membered heterocycle with two adjacent nitrogen atoms. A common scaffold in pharmaceuticals and agrochemicals. ijraset.comnih.gov |
| 5-Bromo Substituent | Provides a reactive handle for further functionalization via cross-coupling reactions. Can influence the electronic properties of the ring. |
| 3-Cyclopropyl Substituent | A strained ring that can impart unique electronic properties and metabolic stability. Often used in medicinal chemistry to modulate biological activity. |
| 1-Methyl Substituent | Blocks one of the nitrogen atoms from further reaction and can influence the regioselectivity of subsequent reactions on the ring. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZTSKAVSCYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785570-49-1 | |
| Record name | 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Functionalization of 5 Bromo 3 Cyclopropyl 1 Methyl 1h Pyrazole Derivatives
Transformations Involving the Pyrazole (B372694) Bromine Atom
The carbon-bromine bond at the 5-position of the pyrazole ring is a key site for synthetic modification. Its susceptibility to a range of reactions, including palladium-catalyzed cross-couplings and halogen-metal exchanges, allows for the introduction of diverse substituents.
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyrazole ring serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. libretexts.org For bromo-pyrazole derivatives, this reaction enables the introduction of various aryl and heteroaryl groups. The versatility of this method has been demonstrated in the synthesis of 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles from their respective 5-bromoindazole precursors. nih.gov These reactions often employ a palladium catalyst such as Pd(dppf)Cl2 in the presence of a base like potassium carbonate. nih.gov The development of specialized precatalysts has even allowed for the successful coupling of unprotected nitrogen-rich heterocycles, which can otherwise inhibit the catalytic cycle. nih.gov
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is performed in the presence of a base. organic-chemistry.org This method is highly effective for the alkynylation of bromo-substituted heterocycles, including pyrazoles and indoles. researchgate.netresearchgate.net The reaction conditions can be optimized for substrates that may be less reactive, such as those bearing electron-withdrawing groups. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. researchgate.netnih.gov
The following table summarizes typical conditions for Suzuki-Miyaura and Sonogashira reactions involving bromo-substituted azole heterocycles, which are analogous to 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole.
| Coupling Reaction | Bromo-Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | Good |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | Good to Excellent |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | Moderate to Good |
| Sonogashira | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Up to 98% |
| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | Variable |
Halogen-metal exchange, particularly bromine-lithium exchange, is a powerful and rapid method for converting a relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-lithium bond. nih.gov This transformation is typically achieved by treating the bromo-pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. nih.govnih.gov
For polyhalogenated azoles, the site of the exchange can be highly regioselective. researchgate.net In many N-substituted pyrazoles and related heterocycles, metal-halogen exchange occurs preferentially at the C5 position. researchgate.netrsc.org The resulting 5-lithiated pyrazole is a potent intermediate that can be trapped with a wide variety of electrophiles to introduce new functional groups. Examples of successful trapping electrophiles include water, carbon dioxide, methyl chloroformate, and benzophenone, leading to the formation of the corresponding H-, carboxyl-, ester-, or alcohol-substituted pyrazoles, respectively. rsc.org This method provides a complementary route to cross-coupling reactions for the functionalization of the C5 position.
Catalytic reductive debromination is a synthetic strategy used to replace a bromine atom with a hydrogen atom. This reaction can be particularly useful in multi-step syntheses where the bromine atom initially serves as a protecting or directing group, or as a handle for introducing another substituent, and is subsequently removed in a later step.
For instance, a functional group can be introduced at a specific position via a directed metalation reaction on a brominated precursor, after which the bromine atom is removed. A practical synthetic method for functionalized 1-methyl-5-(trifluoromethyl)-1H-pyrazoles involves a direct ortho-metalation (DoM) reaction of a 4-bromo-pyrazole intermediate, followed by catalytic reductive debromination to yield the final product. enamine.net This two-step sequence allows for functionalization patterns that might be difficult to achieve directly. Common conditions for reductive dehalogenation involve a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate.
Functionalization at Other Pyrazole Ring Positions (C3, C4, C5)
Beyond the transformations at the C5-bromo position, the pyrazole ring itself offers opportunities for further functionalization. These reactions typically start from the corresponding debrominated scaffold, 3-cyclopropyl-1-methyl-1H-pyrazole, and involve the activation of C-H bonds at the C4 or C5 positions.
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized substrates like organohalides. For 1,3-disubstituted pyrazoles, the C5 position is the most acidic and, therefore, the most common site for direct deprotonation (metalation). enamine.net Treatment of a 1-methyl-3-substituted pyrazole with a strong base like n-BuLi or lithium diisopropylamide (LDA) can selectively generate the 5-lithiated species. This intermediate can then react with various electrophiles to introduce functionality directly at the C5 position. This approach has been successfully applied to synthesize a range of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, including aldehydes and carboxylic acids. enamine.net Functionalization at the C4 position is less common via direct deprotonation due to its lower acidity but can sometimes be achieved under specific conditions or with different catalytic systems.
Directed ortho-metalation (DoM) is a powerful variation of C-H activation where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, guiding deprotonation to an adjacent position. organic-chemistry.orgharvard.edu While the N1-methyl group in the pyrazole ring can direct metalation to the C5 position, other strategically placed DMGs can be used to achieve functionalization at different sites. For example, in a related system, a DoM reaction was employed on 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole to introduce functional groups at the 5-position, showcasing the directing effect of the N1-methyl group towards the C5-H bond. enamine.net This strategy underscores the ability to selectively functionalize specific C-H bonds on the pyrazole ring by leveraging the electronic and chelating properties of existing substituents.
Nucleophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring, being an electron-rich heteroaromatic system, is generally less susceptible to nucleophilic aromatic substitution (SNAr) than electron-deficient systems. However, the presence of a good leaving group, such as the bromine atom at the C5 position of this compound, coupled with the inherent electrophilic nature of the C3 and C5 positions, allows for such reactions to occur under appropriate conditions. nih.govnih.gov The electron-withdrawing nature of the pyrazole nitrogens contributes to the stabilization of the Meisenheimer-like intermediate formed during the substitution process.
The reactivity of 5-bromopyrazoles in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to displace the bromide ion. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral intermediate, which then rearomatizes by expelling the bromide ion.
While specific experimental data on the nucleophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the general reactivity of 5-bromopyrazoles suggests that it can undergo substitution with various nucleophiles.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions on 5-Bromopyrazole Derivatives
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Alkylamine, Arylamine | 5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole derivative |
| Alkoxide | Sodium methoxide | 5-Methoxy-3-cyclopropyl-1-methyl-1H-pyrazole |
Oxidation Reactions for Carboxylic Acid and Aldehyde Derivatives
The functionalization of the pyrazole ring can also be achieved through the oxidation of substituents to form carboxylic acids and aldehydes. These functional groups serve as versatile handles for further synthetic transformations.
The synthesis of pyrazole-5-carbaldehydes can be accomplished through various methods. One common approach is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring using a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This method is particularly effective for introducing a formyl group at the C4 position of the pyrazole ring. However, for the synthesis of a 5-carbaldehyde derivative from a non-functionalized precursor, a multi-step synthesis would be required. A more direct route involves the oxidation of a corresponding 5-methyl or 5-hydroxymethylpyrazole derivative.
The oxidation of a methyl group on the pyrazole ring to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). researchgate.net This transformation is a robust method for the synthesis of pyrazolecarboxylic acids. The reaction conditions need to be carefully controlled to avoid over-oxidation and degradation of the pyrazole ring. The resulting carboxylic acids are valuable intermediates for the synthesis of amides, esters, and other derivatives.
Table 2: Synthesis of Pyrazole Carboxylic Acid and Aldehyde Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 3-Cyclopropyl-1,5-dimethyl-1H-pyrazole | KMnO4 | 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | Oxidation |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | KMnO4 or other suitable oxidant | 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | Oxidation |
Ring Transformations and Rearrangements of Pyrazole Systems
Beyond simple functional group interconversions, the pyrazole core can participate in more complex transformations, including ring formations and rearrangements, which dramatically alter the molecular architecture.
Palladium-Catalyzed Benzannulation Reactions
Palladium-catalyzed reactions are powerful tools in organic synthesis, and they have been successfully applied to pyrazole systems to construct fused aromatic rings. Benzannulation, the formation of a benzene (B151609) ring, can be achieved by the reaction of a suitably functionalized pyrazole with an alkyne in the presence of a palladium catalyst.
For instance, the palladium-catalyzed oxidative annulation of 1-methylpyrazole (B151067) with internal alkynes can lead to the formation of indazole derivatives. researchgate.net This reaction typically involves C-H activation of the pyrazole ring, followed by insertion of the alkyne and subsequent reductive elimination to form the new aromatic ring. The use of an oxidant, such as copper(II) acetate (B1210297) or even molecular oxygen, is often required to regenerate the active palladium catalyst. These reactions provide a direct route to polycyclic heteroaromatic compounds that would be challenging to synthesize through other methods.
Table 3: Examples of Palladium-Catalyzed Benzannulation of Pyrazoles
| Pyrazole Derivative | Alkyne | Catalyst/Conditions | Product |
|---|---|---|---|
| 1-Methylpyrazole | Diphenylacetylene | Pd(OAc)2, Cu(OAc)2, 1,4-dioxane, 120 °C | 1-Methyl-2,3-diphenyl-1H-indazole |
Cycloisomerization Processes
Cycloisomerization reactions are intramolecular processes where a molecule containing one or more unsaturated functionalities rearranges to form a cyclic product. In the context of pyrazole chemistry, a pyrazole derivative bearing an unsaturated side chain can undergo cycloisomerization to form a fused ring system.
Pericyclic Reactions and Rearrangements (e.g., Cope Rearrangement)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Cope rearrangement, a uniovi.esuniovi.es-sigmatropic rearrangement of a 1,5-diene, is a classic example of this reaction class. wikipedia.org Pyrazole derivatives bearing appropriate unsaturated substituents can undergo such rearrangements.
For instance, a pyrazole with an allyl group at a position that allows for the formation of a 1,5-diene system can potentially undergo a Cope rearrangement upon heating. More broadly, sigmatropic rearrangements are known in pyrazole chemistry. A notable example is the researchgate.netnih.gov-sigmatropic rearrangement observed in the reaction of tosylhydrazones with terminal alkynes, which proceeds through a 3H-pyrazole intermediate that rearranges to a more stable 1H-pyrazole. uniovi.es This cascade reaction involves a 1,3-dipolar cycloaddition followed by the sigmatropic shift.
Furthermore, platinum-catalyzed uniovi.esuniovi.es sigmatropic rearrangement/cyclization cascades of N-propargylhydrazones have been reported to produce highly functionalized pyrazoles. researchgate.net These examples highlight the potential for pericyclic reactions to be a powerful tool in the synthesis and functionalization of pyrazole derivatives.
Table 4: Examples of Pericyclic Reactions and Rearrangements in Pyrazole Chemistry
| Reactants | Reaction Type | Conditions | Product |
|---|---|---|---|
| Tosylhydrazone and Terminal Alkyne | 1,3-Dipolar Cycloaddition / researchgate.netnih.gov-Sigmatropic Rearrangement | Heat | 1,3,5-Trisubstituted Pyrazole |
Applications of Brominated Cyclopropyl Pyrazole Derivatives in Organic Synthesis and Catalysis
Utilization as Advanced Synthetic Building Blocks
The unique structural features of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, namely the reactive bromide atom, the stable pyrazole (B372694) core, and the cyclopropyl (B3062369) and methyl substituents, make it a valuable precursor in various synthetic endeavors.
Precursors for Complex Organic Molecules
While direct and extensive research on this compound as a precursor for highly complex, multi-functional molecules is not widely documented in publicly available literature, the reactivity of the C-Br bond in similar brominated pyrazoles is well-established. This bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental in the synthesis of complex organic structures. nih.govorganic-chemistry.orgnih.gov The presence of the cyclopropyl group also offers a unique steric and electronic profile that can influence the reactivity and properties of the resulting molecules.
Scaffolds for Diverse Chemical Libraries
The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be readily modified to bind to multiple biological targets. researchgate.net Although specific libraries based on this compound are not explicitly detailed in the available literature, its structure is ideally suited for combinatorial chemistry approaches. The bromine atom provides a convenient handle for diversification through parallel synthesis, allowing for the introduction of a wide array of substituents and the rapid generation of a library of related compounds for screening purposes.
Intermediates for Further Derivatization
The transformation of the bromo-substituent is a key aspect of the utility of this compound as a synthetic intermediate. For instance, similar 5-bromo-1-methyl-1H-pyrazol-3-amine derivatives are crucial intermediates in the synthesis of pharmaceutically active compounds, such as phosphatidylinositol-3-kinase (PI3K) inhibitors. google.com The synthetic routes to these amines often involve the initial construction of a brominated pyrazole core, which is then further functionalized. google.com This highlights the potential of this compound to be converted into a variety of other functionalized pyrazoles, thereby expanding its synthetic utility.
Building Blocks for Condensed Heterocyclic Systems
Brominated pyrazoles are valuable starting materials for the synthesis of fused heterocyclic systems. For example, the condensation of brominated pyrazolones with suitable reagents can lead to the formation of furopyrazoles, pyranopyrazoles, and other condensed systems. nih.gov While specific examples starting from this compound are not readily found, the general reactivity pattern suggests its potential in constructing novel fused pyrazole architectures through intramolecular cyclization or tandem reactions following an initial cross-coupling at the bromine-bearing carbon. nih.gov
Role as Ligands in Metal-Catalyzed Transformations
The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent coordinating atoms for metal ions. This property is extensively exploited in the design of ligands for catalysis.
Design and Synthesis of Pyrazole-Based Ligands
The synthesis of pyrazole-based ligands often involves the functionalization of the pyrazole core to introduce additional coordinating groups, creating bidentate or polydentate ligands. While the direct use of this compound in ligand synthesis is not explicitly documented, the general strategies for creating such ligands are applicable. For instance, palladium(II) complexes with pyrazole-based Schiff base ligands have been synthesized and characterized, demonstrating their potential in catalysis and medicinal chemistry. hu.edu.jonih.gov The synthesis of such ligands could potentially start from a brominated pyrazole like this compound, where the bromine is replaced by a group capable of forming a Schiff base or another coordinating moiety. The design of these ligands can be tailored to influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity. nih.govresearchgate.net
Below is an interactive data table summarizing the types of reactions and potential applications discussed for brominated and substituted pyrazoles, which can be extrapolated to this compound.
| Application Area | Reaction Type / Strategy | Potential Products / Uses |
| Synthetic Building Block | Suzuki Coupling | Biaryl and heteroaryl pyrazoles |
| Heck Reaction | Alkenylated pyrazoles | |
| Buchwald-Hartwig Amination | Aminated pyrazoles, precursors for pharmaceuticals | |
| Cyclocondensation | Fused heterocyclic systems (e.g., pyrazolopyridines) | |
| Ligand Design | Functionalization at C5 | Bidentate and polydentate ligands for catalysis |
| Coordination to Metals | Metal complexes with tailored catalytic properties |
Applications in Transition Metal-Catalyzed Cross-Coupling Reactions
Brominated pyrazole derivatives, including this compound, are valuable building blocks in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simpler precursors.
The bromine atom on the pyrazole ring serves as a versatile handle for various coupling reactions. Palladium-catalyzed reactions are among the most widely used methods for the functionalization of such compounds. For instance, in Suzuki-Miyaura coupling, the bromo-pyrazole can react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, in Heck coupling, the bromo-pyrazole can be coupled with an alkene. Other notable palladium-catalyzed reactions include Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organotin compounds. These methodologies have significantly advanced the synthesis of complex pyrazole-containing molecules. researchgate.netmdpi.commit.edu
Recent advancements have focused on developing more efficient and greener catalytic systems. This includes the use of well-defined palladium pre-catalysts that are more active and require lower catalyst loadings. The choice of ligands, such as phosphines and N-heterocyclic carbenes, is crucial for improving reaction efficiency and selectivity. researchgate.netmit.edu Furthermore, the development of tandem catalytic processes, where a cross-coupling reaction is followed by another transformation like an electrocyclization, allows for the rapid construction of complex heterocyclic systems in a single operation. nih.govnih.govacs.org
The utility of these cross-coupling reactions extends to the synthesis of a wide array of functionalized pyrazoles with potential applications in medicinal chemistry and materials science. guidechem.commdpi.com The ability to introduce diverse substituents onto the pyrazole core through these methods allows for the fine-tuning of their electronic and steric properties for specific applications.
Catalytic Activity in Hydrogenation and C-H Activation Reactions
While the primary application of this compound is as a building block in cross-coupling reactions, the broader class of pyrazole derivatives exhibits significant catalytic activity in hydrogenation and C-H activation reactions. Protic pyrazoles, those with an N-H group, can act as ligands for various transition metals, and the resulting complexes can serve as effective catalysts. mdpi.com
In the context of hydrogenation, iridium complexes featuring proton-responsive pyrazole-type ligands have been shown to be effective catalysts for CO2 hydrogenation. mdpi.com The pyrazole ligand's ability to participate in proton transfer is thought to be crucial for the catalytic cycle. Similarly, ruthenium complexes with protic pyrazole ligands have been investigated for transfer hydrogenation of ketones. mdpi.com
Transition-metal-catalyzed C-H functionalization of pyrazoles represents a more direct and atom-economical approach to creating functionalized pyrazoles compared to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org This strategy allows for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring. rsc.org Palladium, rhodium, and ruthenium catalysts have been successfully employed for the C-H arylation, alkenylation, and allylation of pyrazoles. rsc.orgresearchgate.net The regioselectivity of these reactions is often controlled by directing groups present on the pyrazole scaffold. rsc.org An electron-withdrawing group at the C4 position can make the C-H bond more acidic and the Lewis basic nitrogen less basic, facilitating palladium-catalyzed C-H allylation and benzylation. researchgate.net
Pyrazole-Mediated Single Electron Transfer (SET) Processes in Cross-Coupling
Recent research has unveiled the role of pyrazole derivatives in mediating single electron transfer (SET) processes in cross-coupling reactions, offering a transition-metal-free alternative for C-C bond formation. In these reactions, a deprotonated pyrazole can act as an initiator, steering a single-electron transfer to a substrate, such as an aryldiazonium salt. acs.org This generates a radical species that can then participate in a cross-coupling reaction with another aromatic or heteroaromatic compound. acs.org
This pyrazole-mediated approach has been successfully applied to the C-H functionalization of a variety of arenes and heteroarenes, leading to the formation of biaryl products at room temperature. acs.org The mechanism involves the formation of an active initiator species, which has been characterized crystallographically. acs.org This method highlights the versatility of the pyrazole moiety, not just as a ligand or a structural component, but also as an active participant in promoting electron transfer processes.
Catalytic Systems Incorporating Pyrazole Moieties
The unique electronic and steric properties of the pyrazole ring have made it a valuable component in the design of various catalytic systems. Pyrazole-containing ligands can coordinate to a wide range of transition metals, leading to catalysts with diverse applications in organic synthesis.
Homogeneous and Heterogeneous Catalytic Applications
Pyrazole-based catalysts have been employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, pyrazole-containing ligands, such as poly(pyrazolyl)borates and pincer-type ligands, form soluble metal complexes that catalyze a variety of transformations. mdpi.com These catalysts offer high activity and selectivity, but their separation from the reaction products can be challenging.
To address the issue of catalyst separation and recycling, significant efforts have been directed towards the development of heterogeneous catalysts incorporating pyrazole moieties. Heterogeneous catalysts offer advantages such as easier recovery, reduced waste, and potentially higher stability and reusability. researchgate.netnih.gov One approach involves immobilizing pyrazole-based metal complexes onto solid supports like silica, alumina, or polymers. ukzn.ac.za Another strategy is the use of metal-organic frameworks (MOFs) with pyrazolate-based linkers. These porous materials can contain catalytically active metal centers within their structure, combining the benefits of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation). researchgate.net Pyrazole-containing MOFs have shown promise in oxidation reactions. researchgate.net
The table below summarizes some examples of homogeneous and heterogeneous catalytic systems incorporating pyrazole moieties and their applications.
| Catalyst Type | Ligand/Support | Metal | Application | Reference(s) |
| Homogeneous | Protic Pyrazole Pincer Ligands | Iridium | CO2 Hydrogenation | mdpi.com |
| Homogeneous | Protic Pyrazole Pincer Ligands | Ruthenium | Transfer Hydrogenation | mdpi.com |
| Heterogeneous | Pyrazolate-Based MOFs | Cobalt | Oxidation Reactions | researchgate.net |
| Heterogeneous | Pyrazole derivatives on Nano Al2O3 | Ammonium (B1175870) Dihydrogen Phosphate | Synthesis of Tetrahydrobenzo[b]pyran and Pyrano[2,3-c]pyrazole | ukzn.ac.za |
Biomimetic Catalysis and Enzyme Mimicking
The structure of the pyrazole ring, with its adjacent nitrogen atoms, makes it an excellent mimic for the histidine imidazole (B134444) side chain, which is a common coordinating residue in the active sites of metalloenzymes. This has led to the development of pyrazole-based ligands for biomimetic catalysis, where synthetic catalysts are designed to mimic the function of natural enzymes. jocpr.comnih.gov
A significant area of research in this field is the development of synthetic models for catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. jocpr.com Numerous copper complexes with pyrazole-based ligands have been synthesized and shown to exhibit catecholase activity. jocpr.com These studies aim to understand the mechanism of the enzymatic reaction and to develop efficient catalysts for oxidation reactions. The catalytic activity of these biomimetic complexes is influenced by factors such as the structure of the pyrazole ligand, the nature of the metal ion, and the reaction conditions. jocpr.com
Metal-organic frameworks (MOFs) can also serve as platforms for biomimetic catalysis. nih.gov By incorporating active sites that mimic those of enzymes into the MOF structure, it is possible to create catalysts that combine the high efficiency and selectivity of enzymes with the robustness of solid-state materials. nih.gov
Photoredox Catalysis with Pyrazole Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under mild conditions. acs.org Pyrazole derivatives have been utilized in photoredox catalytic systems in several ways.
In some cases, the pyrazole derivative itself can act as a photocatalyst or a key component of the catalytic cycle. For example, a relay visible-light photoredox catalysis strategy has been developed for the synthesis of complex pyrazole derivatives. acs.orgacs.org This process involves multiple successive photoredox cycles with a single photocatalyst to achieve the desired transformation. acs.orgacs.org
In other applications, pyrazole derivatives are the substrates in photoredox-catalyzed reactions. For instance, the organic photocatalyst 2,4,6-triphenylpyrrolium tetrafluoroborate (B81430) has been used for the nucleophilic aromatic substitution of unactivated fluoroarenes with pyrazole derivatives. rsc.org Additionally, visible-light-induced transformations of pyrazolo[1,2-a]pyrazoles can lead to the formation of valuable N1-substituted pyrazole derivatives through a C–N bond cleavage process. nih.gov Methylene blue has also been employed as a metal-free photoredox catalyst for the synthesis of dihydropyrano[2,3-c]pyrazole scaffolds. utm.my
The table below provides an overview of photoredox catalytic reactions involving pyrazole derivatives.
| Role of Pyrazole Derivative | Photocatalyst | Reaction Type | Product(s) | Reference(s) |
| Substrate | 2,4,6-Triphenylpyrrolium tetrafluoroborate | Nucleophilic Aromatic Substitution | Azole arenes | rsc.org |
| Product | Relay Visible-Light Photocatalyst | Formal [4+1] Annulation | Complex pyrazole derivatives | acs.orgacs.org |
| Starting Material | Visible Light | C–N Bond Cleavage | N1-substituted pyrazoles | nih.gov |
| Product | Methylene Blue | Radical Tandem Knoevenagel-Michael Cyclocondensation | Dihydropyrano[2,3-c]pyrazole scaffolds | utm.my |
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and halogenation. A plausible route involves:
Cyclopropane introduction : Reacting a pre-functionalized pyrazole precursor with a cyclopropane-forming reagent (e.g., via Simmons–Smith reaction or transition metal-catalyzed cross-coupling).
Bromination : Electrophilic bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Methylation : Introducing the methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base.
Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions, particularly due to the steric hindrance of the cyclopropyl group. Similar methodologies are reported for structurally related bromopyrazoles (e.g., substitution reactions in and multi-step synthesis in ) .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclopropane geometry. The methyl group (1-position) appears as a singlet, while cyclopropyl protons show characteristic splitting patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm) .
- Mass Spectrometry (MS) : Determines molecular weight (CHBrN, MW 217.07) and fragmentation patterns .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/Br ratios.
Advanced: How does the cyclopropyl group influence the compound's electronic properties compared to phenyl or methyl substituents?
Methodological Answer:
The cyclopropyl group introduces ring strain (≈27 kcal/mol), leading to unique electronic effects:
- Electron-withdrawing character : The sp-hybridized carbons in cyclopropane delocalize electron density, altering reactivity at the pyrazole ring.
- Steric effects : The bulky cyclopropyl group hinders nucleophilic attacks at the 3-position, contrasting with planar phenyl groups ().
Comparative studies using density functional theory (DFT) can quantify electronic effects. For example, cyclopropane’s Walsh orbitals may enhance conjugation with the pyrazole ring, affecting redox potentials or binding affinity in biological systems.
Advanced: What challenges exist in crystallizing this compound, and how can SHELX software aid in structure determination?
Methodological Answer:
Challenges :
- Low solubility due to the hydrophobic cyclopropyl group.
- Polymorphism risks from flexible substituents.
Solutions : - Crystallization : Use mixed solvents (e.g., DCM/hexane) and slow evaporation.
- Structure determination : SHELX software (e.g., SHELXL) refines X-ray diffraction data by modeling thermal parameters and handling twinning or disorder, common in bulky substituents ( ) . For example, SHELXL’s robust algorithms can resolve cyclopropane ring geometry even with weak diffraction data.
Basic: What are the key reactivity patterns of brominated pyrazoles in substitution reactions?
Methodological Answer:
The 5-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
- Azidation : React with NaN in polar aprotic solvents (DMF, 100°C) to yield 5-azido derivatives.
- Methoxy substitution : Use NaOMe in methanol under reflux.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to form biaryl derivatives.
Steric hindrance from the cyclopropyl group may slow reactivity compared to less hindered analogs ().
Advanced: How can computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., kinases or GPCRs). The cyclopropyl group’s conformation can be optimized via molecular dynamics (MD) simulations.
- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with target binding pockets.
- QSAR studies : Correlate substituent properties (Hammett σ, LogP) with activity data from analogous pyrazoles ().
Advanced: What strategies mitigate discrepancies in biological activity data across studies involving similar pyrazole derivatives?
Methodological Answer:
- Structural validation : Ensure compound purity via HPLC and NMR before testing.
- Control experiments : Compare activity of the cyclopropyl analog with phenyl/methyl derivatives ().
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature).
- Meta-analysis : Statistically evaluate data variability across studies using tools like RevMan, focusing on substituent-driven trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
